![molecular formula C19H22N4O2 B12916997 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one CAS No. 834894-16-5](/img/structure/B12916997.png)
2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenethyl group, and a purinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purinone Core: This step involves the cyclization of appropriate precursors to form the purinone structure.
Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the Methoxyphenethyl Group: This step involves the use of methoxyphenethyl halides in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: This compound has a similar structure but includes a chlorine atom at the 6-position.
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one: This compound has a similar structure but lacks the methoxy group.
Uniqueness
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
834894-16-5 |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H22N4O2/c1-25-15-8-4-5-13(11-15)9-10-23-12-20-16-18(23)21-17(22-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3,(H,21,22,24) |
Clé InChI |
RUHQKOMTGVWDAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(NC3=O)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


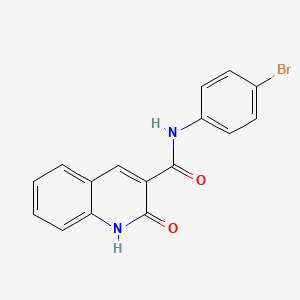
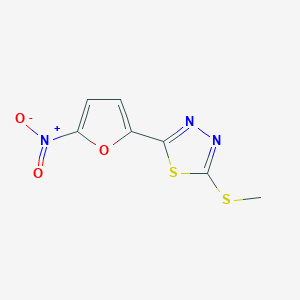
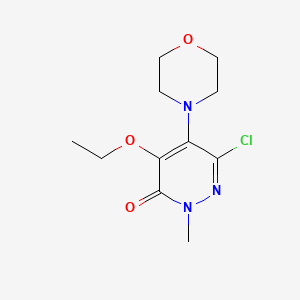
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
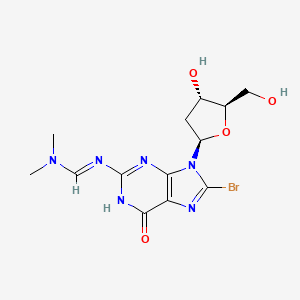
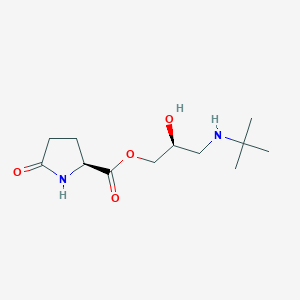

![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
